molecular formula C8H3ClF4O2 B13083149 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13083149
M. Wt: 242.55 g/mol
InChI Key: ZFYDGAIIDCOXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H4ClF4O2 It is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenyl ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3-difluorophenylacetic acid
  • (6-Chloro-2,3-difluorophenyl)boronic acid
  • 2-(6-Chloro-2,3-difluorophenyl)propanoic acid

Uniqueness

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the phenyl ring also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3ClF4O2

Molecular Weight

242.55 g/mol

IUPAC Name

2-(6-chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H3ClF4O2/c9-3-1-2-4(10)6(11)5(3)8(12,13)7(14)15/h1-2H,(H,14,15)

InChI Key

ZFYDGAIIDCOXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(C(=O)O)(F)F)Cl

Origin of Product

United States

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